- Process for the preparation of acitretin, World Intellectual Property Organization, , ,
Cas no 925701-88-8 (Acitretin (sodium))

Acitretin (sodium) 化学的及び物理的性質
名前と識別子
-
- Acitretin (sodium)
- Ro 10-1670 sodium
- Acitretin sodium salt
- sodium;(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
- Acitretin sodium
- CS-1856
- DA-70549
- HY-B0107A
- 925701-88-8
-
- インチ: 1S/C21H26O3.Na/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4;/h7-13H,1-6H3,(H,22,23);/b9-7+,11-10+,14-8+,15-12+;
- InChIKey: QTGFSGVSWOBQLB-WMOHYEITSA-N
- SMILES: C(/C1C(C)=CC(OC)=C(C)C=1C)=C\C(\C)=C\C=C\C(\C)=C\C(=O)O.[Na]
計算された属性
- 精确分子量: 348.17013894g/mol
- 同位素质量: 348.17013894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 545
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 4
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
Acitretin (sodium) Security Information
- 储存条件:Please store the product under the recommended conditions in the Certificate of Analysis.
Acitretin (sodium) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A786769-250mg |
Acitretin sodium |
925701-88-8 | 98+% | 250mg |
$315.0 | 2025-02-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18468-25mg |
Acitretin sodium |
925701-88-8 | 98% | 25mg |
¥453.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18468-100mg |
Acitretin sodium |
925701-88-8 | 98% | 100mg |
¥1235.00 | 2023-09-09 | |
Crysdot LLC | CD31000230-100mg |
Acitretin sodium |
925701-88-8 | 98+% | 100mg |
$108 | 2024-07-18 | |
Ambeed | A786769-100mg |
Acitretin sodium |
925701-88-8 | 98+% | 100mg |
$114.0 | 2023-09-01 |
Acitretin (sodium) 合成方法
Synthetic Circuit 1
Acitretin (sodium) Preparation Products
Acitretin (sodium) 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
Acitretin (sodium)に関する追加情報
Acitretin (Sodium): A Comprehensive Overview
Acitretin (sodium), with the CAS No. 925701-88-8, is a vitamin A derivative that has garnered significant attention in the field of dermatology and pharmacology. This compound, also known as acetylsalicylic acid retinoid, is widely recognized for its potent anti-inflammatory and keratolytic properties. Recent studies have highlighted its efficacy in treating various skin conditions, particularly psoriasis and ichthyosis. This article delves into the latest research findings, clinical applications, and molecular mechanisms associated with Acitretin (sodium), providing a comprehensive understanding of its role in modern medicine.
The chemical structure of Acitretin (sodium) is characterized by a retinoic acid backbone, which is crucial for its biological activity. This structure enables the compound to interact with specific receptors, such as the retinoic acid receptor (RAR), thereby modulating gene expression and cellular differentiation. Recent advancements in computational chemistry have allowed researchers to map the precise binding sites of Acitretin (sodium) on these receptors, shedding light on its mechanism of action at the molecular level.
In terms of pharmacokinetics, Acitretin (sodium) exhibits a unique absorption profile, with studies indicating that it is rapidly absorbed in the gastrointestinal tract following oral administration. Its bioavailability is significantly influenced by factors such as food intake and individual variability in hepatic metabolism. Recent clinical trials have explored the use of controlled-release formulations to optimize drug delivery and minimize adverse effects, marking a promising direction for future therapeutic applications.
The therapeutic potential of Acitretin (sodium) extends beyond dermatology, with emerging evidence suggesting its role in oncology and immunology. For instance, recent research has demonstrated its ability to induce apoptosis in certain cancer cell lines, making it a potential candidate for targeted cancer therapies. Additionally, its immunomodulatory properties have been investigated in autoimmune diseases, highlighting its versatility as a therapeutic agent.
Despite its numerous benefits, the use of Acitretin (sodium) is not without challenges. Adverse effects such as hyperlipidemia and hepatotoxicity have been reported in some patients, necessitating careful monitoring during treatment. However, recent studies have identified biomarkers that can predict patient responsiveness and tolerance to Acitretin (sodium), enabling personalized treatment plans that maximize efficacy while minimizing risks.
In conclusion, Acitretin (sodium), with CAS No. 925701-88-8, represents a significant advancement in the field of retinoid therapy. Its unique chemical properties, coupled with its diverse therapeutic applications, make it a valuable tool in modern medicine. As research continues to uncover new insights into its mechanisms and potential uses, Acitretin (sodium) is poised to play an even greater role in addressing unmet medical needs across various therapeutic areas.
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